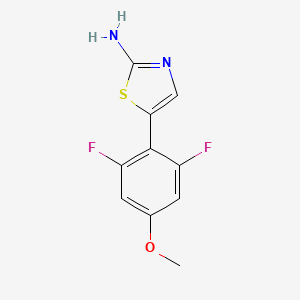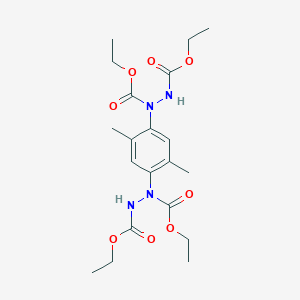![molecular formula C46H48N12O9 B14016701 4-((2-(2-(2-(2-(4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione](/img/structure/B14016701.png)
4-((2-(2-(2-(2-(4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P13I is a proteolysis-targeting chimera (PROTAC) compound designed to target and degrade Bruton’s tyrosine kinase (BTK). This compound is particularly notable for its ability to degrade both wild-type and C481S mutant BTK, which is resistant to traditional inhibitors like ibrutinib .
Preparation Methods
P13I is synthesized using a bifunctional approach, where ibrutinib is used as the warhead to target BTK, and pomalidomide is used to recruit cereblon (CRBN), an E3 ubiquitin ligase . The synthetic route involves the conjugation of these two molecules through a linker. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
P13I undergoes several types of chemical reactions, primarily focusing on its interaction with BTK and CRBN. The compound induces the formation of a ternary complex between BTK, CRBN, and itself, leading to the ubiquitination and subsequent degradation of BTK . Common reagents used in these reactions include organic solvents and catalysts that facilitate the conjugation of ibrutinib and pomalidomide . The major product formed from these reactions is the degraded BTK protein .
Scientific Research Applications
P13I has significant applications in scientific research, particularly in the fields of cancer therapy and targeted protein degradation. It has been shown to effectively degrade BTK in B-cell malignancies, including those resistant to traditional inhibitors . This makes it a valuable tool for studying the role of BTK in cancer and for developing new therapeutic strategies . Additionally, P13I’s ability to target and degrade specific proteins makes it a promising candidate for research in other diseases where protein degradation is a potential therapeutic approach .
Mechanism of Action
The mechanism of action of P13I involves the formation of a ternary complex between BTK, CRBN, and the compound itself . This complex facilitates the ubiquitination of BTK, marking it for degradation by the proteasome . The molecular targets involved in this process include the BTK protein and the CRBN E3 ubiquitin ligase . The pathway involves the recruitment of CRBN to BTK, leading to its ubiquitination and subsequent degradation .
Comparison with Similar Compounds
P13I is unique in its ability to degrade both wild-type and C481S mutant BTK, which is resistant to traditional inhibitors like ibrutinib . Similar compounds include other PROTACs designed to target different proteins for degradation. For example, ARV-110 and ARV-471 are PROTACs designed to degrade androgen receptor and estrogen receptor, respectively . These compounds share a similar mechanism of action but target different proteins, highlighting the versatility and potential of PROTAC technology in targeted protein degradation .
Properties
Molecular Formula |
C46H48N12O9 |
|---|---|
Molecular Weight |
912.9 g/mol |
IUPAC Name |
4-[2-[2-[2-[2-[4-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C46H48N12O9/c47-41-39-40(29-11-13-32(14-12-29)67-31-7-2-1-3-8-31)53-58(42(39)50-28-49-41)30-6-5-18-55(26-30)45(62)35-27-56(54-52-35)19-21-65-23-25-66-24-22-64-20-17-48-34-10-4-9-33-38(34)46(63)57(44(33)61)36-15-16-37(59)51-43(36)60/h1-4,7-14,27-28,30,36,48H,5-6,15-26H2,(H2,47,49,50)(H,51,59,60)/t30-,36?/m1/s1 |
InChI Key |
DAKOVCJVMZQQAH-XMGIQNEDSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)C2=CN(N=N2)CCOCCOCCOCCNC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)N6C7=NC=NC(=C7C(=N6)C8=CC=C(C=C8)OC9=CC=CC=C9)N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN(N=N2)CCOCCOCCOCCNC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)N6C7=NC=NC(=C7C(=N6)C8=CC=C(C=C8)OC9=CC=CC=C9)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine](/img/structure/B14016619.png)
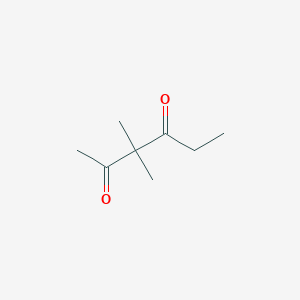
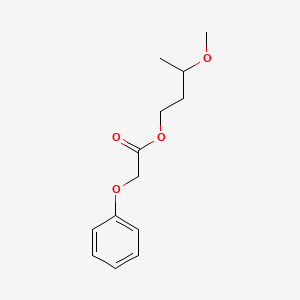
![2-[[2-[4-[(2,4-Diaminopteridin-6-yl)methylamino]phenyl]acetyl]amino]butanedioic acid](/img/structure/B14016649.png)
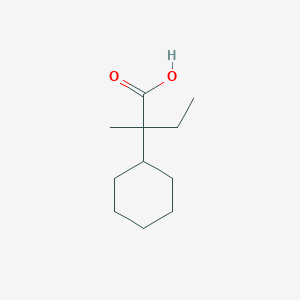
![2'-Chloro-5'-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7'-pyrrolo[3,2-d]pyrimidin]-6'(5'H)-one](/img/structure/B14016675.png)


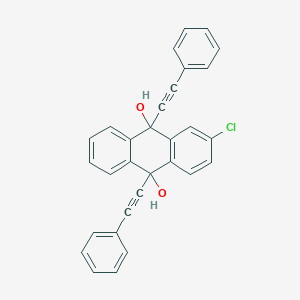
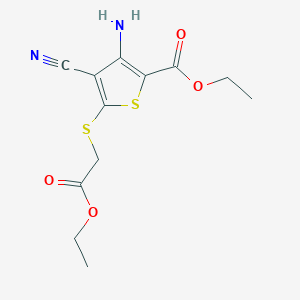
![Benzo[b]phenanthridin-5(6h)-one](/img/structure/B14016706.png)
